molecular formula C10H14N2O2 B1593771 4-Butyl-2-nitroaniline CAS No. 3663-22-7

4-Butyl-2-nitroaniline

Cat. No. B1593771
CAS RN: 3663-22-7
M. Wt: 194.23 g/mol
InChI Key: RAKSJFYIAHRHCH-UHFFFAOYSA-N
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Description

4-Butyl-2-nitroaniline is a compound with the molecular formula C10H14N2O2 . It is also known by other names such as Benzenamine, 4-butyl-2-nitro- and 4-Butyl-2-nitrobenzenamine . It has a molecular weight of 194.23 g/mol .


Synthesis Analysis

The synthesis of 4-Butyl-2-nitroaniline involves several steps. One method involves the reduction of nitroanilines using synthesized copper ferrite nanoparticles (NPs) via a facile one-step hydrothermal method as a heterogeneous nano-catalyst . Nitroanilines were reduced in the presence and without the catalyst with a constant amount of reducing agent of sodium borohydride (NaBH4) at room temperature in water to amino compounds .


Molecular Structure Analysis

The molecular structure of 4-Butyl-2-nitroaniline can be represented by the InChI string: InChI=1S/C10H14N2O2/c1-2-3-4-8-5-6-9 (11)10 (7-8)12 (13)14/h5-7H,2-4,11H2,1H3 . The compound has a total of 14 heavy atoms .

Scientific Research Applications

Nonlinear Optical Materials

4-Butyl-2-nitroaniline has been identified as a potential candidate for use in nonlinear optical (NLO) materials due to its significant hyperpolarizability . NLO materials are crucial in photonics and optoelectronics, where they can be used for frequency conversion, optical switching, and modulation. The compound’s ability to facilitate second harmonic generation (SHG) makes it valuable for developing new photonic devices that require efficient light manipulation.

Optoelectronic Devices

The compound’s synthesis and crystal growth have been explored for applications in optoelectronic devices . Its high optical quality and suitable band gap energy make it a good fit for photovoltaic cells, light-emitting diodes (LEDs), and detectors. The direct optical band gap of 4.83 eV and a lower cut-off wavelength of 235 nm indicate its potential for UV light absorption and emission, which is beneficial for various optoelectronic components.

Quantum Chemical Analysis

Quantum chemical tools have been employed to analyze the geometry and electronic properties of 4-Butyl-2-nitroaniline . Studies include calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as molecular electrostatic potential. These investigations are essential for understanding the compound’s reactivity and stability, which are critical factors in material science and engineering.

Organic Chromophores

As an organic chromophore, 4-Butyl-2-nitroaniline plays a role in the development of dyes and pigments . Its molecular structure allows for significant delocalization of charge, which is a key characteristic of chromophores. This property is exploited in creating compounds with specific light absorption and emission characteristics, useful in dye-sensitized solar cells and organic light-emitting diodes (OLEDs).

Photonics

In the field of photonics, 4-Butyl-2-nitroaniline is being studied for its ability to enhance light-matter interactions . Its high nonlinearity and electro-optic effect make it suitable for applications in photonic crystals, waveguides, and other structures that control the flow of light. The compound’s properties could lead to advancements in integrated optics and the development of compact, efficient photonic circuits.

Thermodynamic Properties

Research into the thermodynamic properties of 4-Butyl-2-nitroaniline provides insights into its stability and reactivity . Understanding these properties is crucial for its application in high-temperature processes and environments, such as in the fabrication of semiconductor devices where thermal stability is a necessity.

properties

IUPAC Name

4-butyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-3-4-8-5-6-9(11)10(7-8)12(13)14/h5-7H,2-4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKSJFYIAHRHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074602
Record name Benzenamine, 4-butyl-2-nitro-
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butyl-2-nitroaniline

CAS RN

3663-22-7
Record name 4-Butyl-2-nitrobenzenamine
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Record name 4-Butyl-2-nitroaniline
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Record name Benzenamine, 4-butyl-2-nitro-
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Record name Benzenamine, 4-butyl-2-nitro-
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Record name 4-butyl-2-nitroaniline
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Record name 4-Butyl-2-nitroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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